2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione
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Overview
Description
2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione is a complex organic compound that features a triazole ring substituted with a bromo group and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like potassium carbonate (K2CO3) and solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-hydroxy-5-methoxyphenethylamine
- 4-Bromo-5-hydroxy-2-methoxyphenethylamine
- 4-Bromo-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-Bromo-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)-1-phenylethanethione is unique due to its specific substitution pattern on the triazole ring and the presence of the trimethoxyphenyl group.
Properties
Molecular Formula |
C19H18BrN3O3S |
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Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[4-bromo-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]-1-phenylethanethione |
InChI |
InChI=1S/C19H18BrN3O3S/c1-24-14-9-13(10-15(25-2)18(14)26-3)19-22-21-17(23(19)20)11-16(27)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
KJVDVNYCLJUGSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2Br)CC(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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